molecular formula C21H17ClFN3O2S B12128956 (5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12128956
M. Wt: 429.9 g/mol
InChI Key: WPYYNDJNPUFHRR-PDGQHHTCSA-N
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Description

The compound (5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic organic compound It features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the 4-butoxyphenyl and 2-chloro-6-fluorobenzylidene substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound (5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-methoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(4-ethoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(4-butoxyphenyl)-5-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the butoxy group, for example, may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.

Properties

Molecular Formula

C21H17ClFN3O2S

Molecular Weight

429.9 g/mol

IUPAC Name

(5Z)-2-(4-butoxyphenyl)-5-[(2-chloro-6-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17ClFN3O2S/c1-2-3-11-28-14-9-7-13(8-10-14)19-24-21-26(25-19)20(27)18(29-21)12-15-16(22)5-4-6-17(15)23/h4-10,12H,2-3,11H2,1H3/b18-12-

InChI Key

WPYYNDJNPUFHRR-PDGQHHTCSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2

Origin of Product

United States

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